{3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}formamide
Overview
Description
{3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}formamide, also known as MBPF, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of {3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}formamide is not fully understood. However, it has been proposed that it may exert its biological effects by interacting with various cellular targets, including DNA, enzymes, and signaling pathways.
Biochemical and Physiological Effects:
{3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}formamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation by suppressing the production of pro-inflammatory cytokines, and inhibit viral replication by targeting viral enzymes. It has also been reported to exhibit low toxicity in normal cells and animals.
Advantages and Limitations for Lab Experiments
One of the advantages of {3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}formamide is its ease of synthesis and purification, which makes it a suitable candidate for drug development. However, its low solubility and stability in aqueous solutions may limit its use in certain experiments.
Future Directions
Several future directions for {3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}formamide research can be identified, including the development of more potent analogs with improved pharmacokinetic properties, the elucidation of its exact mechanism of action, and the evaluation of its therapeutic potential in various disease models. Additionally, the use of {3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}formamide as a probe for studying cellular processes and signaling pathways may also be explored.
In conclusion, {3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}formamide is a promising compound with potential therapeutic applications in various disease conditions. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the therapeutic potential of {3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}formamide and its analogs.
Scientific Research Applications
{3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}formamide has been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antiviral properties. Several studies have reported its potential as a lead compound for developing new drugs for the treatment of cancer, inflammation, and viral infections.
properties
IUPAC Name |
N-[3-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]propyl]formamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-15-8-10-16(11-9-15)13-22-18-6-3-2-5-17(18)21-19(22)7-4-12-20-14-23/h2-3,5-6,8-11,14H,4,7,12-13H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOCFRMXEVXFEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCCNC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.